4-O-GA is the Most Potent BACE1 Inhibitor Among Albiflorin Analogues
In a direct head-to-head comparison of four albiflorin analogues, 4-O-galloylalbiflorin (4-O-GA) exhibited the strongest inhibitory effect on the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). 4-O-GA inhibited BACE1 with an IC50 of 5.11 ± 0.73 µM and was also selective for BACE1 over other related enzymes [1]. This potency and selectivity were not observed for the other analogues tested, including the parent compound albiflorin. In cellular assays using SH-SY5Y cells, 4-O-GA treatment caused the greatest decrease in Aβ1–40 and Aβ1–42 levels and in the expression of BACE1 and HIF-1α [2].
| Evidence Dimension | BACE1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5.11 ± 0.73 µM |
| Comparator Or Baseline | Other albiflorin analogues (unspecified, but reported as less potent) |
| Quantified Difference | 4-O-GA had the strongest effect; other analogues were weaker or inactive. |
| Conditions | In vitro enzymatic assay against recombinant BACE1 |
Why This Matters
For researchers developing BACE1 inhibitors for Alzheimer's disease, 4-O-GA provides a validated and potent chemical starting point with demonstrable selectivity, a critical advantage over generic albiflorin or other Paeonia extracts.
- [1] Li Y, Qi S, Zhang Q, Zhao Q. 4-O-galloylalbiflorin discovered from Paeonia lactiflora Pall. is a potential β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. Journal of Functional Foods. 2016 Dec;27:517-525. View Source
- [2] Li Y, Qi S, Zhang Q, Zhao Q. 4-O-galloylalbiflorin discovered from Paeonia lactiflora Pall. is a potential β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor. Journal of Functional Foods. 2016 Dec;27:517-525. View Source
